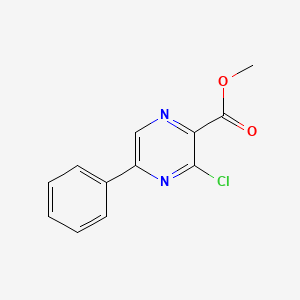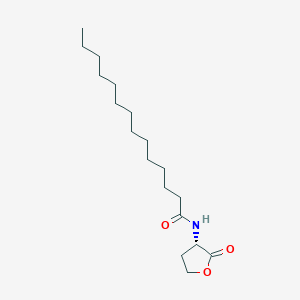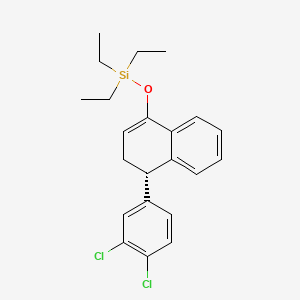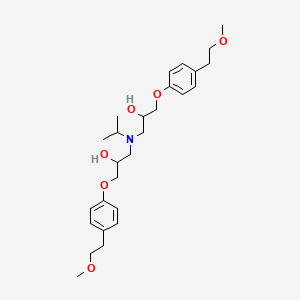
2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone is an organic compound with the molecular formula C15H14D5NO4. It is a deuterated derivative of 3-phenyl-propiophenone, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone typically involves the reaction of 3-phenyl-propiophenone with deuterated epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is then further reacted to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
化学反応の分析
Types of Reactions
2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
作用機序
The mechanism of action of 2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme activity, alter metabolic pathways, and affect cellular processes.
類似化合物との比較
Similar Compounds
3-Phenyl-propiophenone: The non-deuterated version of the compound.
2’-(2,3-Epoxypropoxy)-3-phenyl-propiophenone: The non-deuterated epoxide derivative.
2’-(2,3-Epoxypropoxy-d5)-3-phenyl-butyrophenone: A similar compound with a butyrophenone backbone.
Uniqueness
2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Deuterium-labeled compounds are often used in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to their distinct isotopic signatures. This allows for precise tracking and analysis of the compound in complex biological systems.
特性
IUPAC Name |
1-[2-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2/i12D2,13D2,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZMQKJKLUZHBY-YZYYPZMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=CC=C2C(=O)CCC3=CC=CC=C3)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661945 |
Source


|
| Record name | 1-[2-({[(~2~H_3_)Oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189450-87-0 |
Source


|
| Record name | 1-[2-({[(~2~H_3_)Oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate](/img/structure/B563329.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)




